molecular formula C8H7NO3S B11752764 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid

5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid

Cat. No.: B11752764
M. Wt: 197.21 g/mol
InChI Key: XZMFIALEMKMIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid (TPCA) is a heterocyclic organic compound of significant interest in advanced materials and polymer science. This compound serves as a key organic fluorophore and functional additive. Systematic studies have identified TPCA as a primary fluorescent ingredient in nitrogen and sulfur-co-doped carbon dots (N,S-CDs), contributing to high fluorescence quantum yields . Its strong and stable blue fluorescence makes it a valuable molecule for understanding and designing the photoluminescent properties of carbon-based nanomaterials . In applied research, TPCA is utilized for its robust ultraviolet absorption properties. Recent work in sustainable packaging has combined TPCA with chitosan and ferulic acid to create transparent, multicomponent polymer films. In these blends, TPCA acts as a complementary UV absorber, helping to confer virtually full-band ultraviolet shielding ability, which is critical for protecting food products from light-induced oxidative spoilage . The compound also contributes to the excellent antioxidant performance of these active packaging materials, making it a promising component for preserving perishable goods . The molecular structure features a thiazole ring fused to a pyridine ring, forming the core of its functional characteristics. For research purposes, it is typically synthesized from precursors such as citric acid and cysteine . This product is intended for research and development applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H7NO3S/c10-6-3-5(8(11)12)4-7-9(6)1-2-13-7/h3-4H,1-2H2,(H,11,12)

InChI Key

XZMFIALEMKMIID-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC(=CC(=O)N21)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Pathway

The reaction mechanism is hypothesized to involve cyclization and dehydration steps. Citric acid (C6H8O7\text{C}_6\text{H}_8\text{O}_7) acts as both a carbon source and a carboxylic acid precursor, while mercaptoethylamine (C2H7NS\text{C}_2\text{H}_7\text{NS}) contributes the sulfur and nitrogen atoms necessary for thiazole ring formation. Under hydrothermal conditions, the reactants undergo:

  • Condensation : Nucleophilic attack of the amine group on the carbonyl carbon of citric acid.

  • Cyclization : Formation of the thiazolo[3,2-a]pyridine core via intramolecular thiol-ene coupling.

  • Dehydration : Elimination of water molecules to stabilize the fused heterocyclic structure.

The overall reaction can be summarized as:

Citric Acid+MercaptoethylamineΔTPCA+H2O\text{Citric Acid} + \text{Mercaptoethylamine} \xrightarrow{\Delta} \text{TPCA} + \text{H}_2\text{O}

Optimization of Reaction Conditions

Key parameters influencing yield and purity include temperature, reaction time, and reactant ratios. The patented method specifies the following ranges:

ParameterRangeOptimal Value
Temperature100–300°C200°C
Reaction Time0.1–100 h24 h
Citric Acid (g)0.01–105 g
Mercaptoethylamine (g)0.001–10.5 g
Solvent Volume (mL)5–10050 mL

At 200°C for 24 hours, the reaction achieves near-complete conversion, yielding TPCA with 90% fluorescence efficiency in aqueous solutions. Prolonged heating (>48 h) or higher temperatures (>250°C) lead to decomposition byproducts, reducing purity.

Workup and Purification

Post-synthesis, the TPCA solution is cooled to room temperature and subjected to:

  • Filtration : Removal of unreacted solids or insoluble impurities.

  • Water Washing : Elimination of residual citric acid and salts.

  • Drying : Lyophilization or vacuum drying to obtain a crystalline solid.

The final product is characterized by melting point analysis (>250C>250^\circ \text{C}) and spectroscopic methods (IR, 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR).

Comparative Analysis of Alternative Synthetic Routes

While the hydrothermal method dominates TPCA synthesis, other approaches for related thiazolo-pyridine derivatives provide insights into potential alternative pathways.

Enzymatic Coupling for Thiazolo-Pyrimidine Analogues

A laccase-mediated synthesis of thiazolo[3,2-a]pyrimidin-3(2H)-ones involves oxidative coupling of catechols with active methylene compounds. Although this method targets a different scaffold, it highlights the feasibility of enzymatic strategies for sulfur-containing heterocycles. Adapting this approach for TPCA would require:

  • Substrate Modification : Replacing catechols with citric acid derivatives.

  • Enzyme Selection : Laccases capable of oxidizing aliphatic diols.

Current limitations include poor yields (<40%) for aliphatic substrates and high enzyme costs.

Organocatalytic Cyclocondensation

Pyrido[3,2-e]thiazolo[3,2-a]pyrimidines are synthesized via a DABCO-catalyzed Knoevenagel–Michael reaction. This three-component reaction employs:

  • Heterocyclic enamines

  • Aromatic aldehydes

  • Malononitrile

While efficient for pyrimidine derivatives, extending this method to TPCA would necessitate redesigning the enamine component to incorporate a carboxylic acid group, which may hinder cyclization.

Physicochemical Properties and Characterization

TPCA’s properties underpin its applicability in fluorescent materials and drug discovery:

PropertyValueMethod
Molecular Weight197.21 g/molMS
Melting Point>250°CDSC
Fluorescence Quantum Yield90% (in H2O\text{H}_2\text{O})Fluorimetry
SolubilityWater, DMSO, DMFUSP Method<

The compound’s fluorescence arises from the conjugated π-system of the thiazolo-pyridine core, which is stabilized by the electron-withdrawing carboxylic acid group.

Applications and Derivatives

TPCA’s primary applications include:

  • Fluorescent Probes : High quantum yield enables detection of metal ions or biomolecules in aqueous media.

  • Organic Light-Emitting Diodes (OLEDs) : As a blue-emitting component in composite materials.

  • Pharmaceutical Intermediates : Functionalization at the 7-carboxylic acid position yields bioactive derivatives, such as TPDCA (5-oxo-2,3-dihydro-5H--thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid), which exhibits antitumor activity .

Chemical Reactions Analysis

5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research indicates that 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid exhibits significant cytotoxic effects against cancer cell lines. Notable studies have shown:

  • Induction of Apoptosis : The compound has been observed to induce apoptosis in leukemia cells, suggesting its potential use as an anti-cancer agent.
  • Mechanism of Action : The mechanism involves the disruption of cellular pathways that lead to cancer cell survival, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

The compound's structure may also confer antimicrobial properties. Preliminary studies suggest:

  • Bactericidal Effects : this compound has shown activity against various bacterial strains. However, more extensive research is needed to fully understand its efficacy and mechanisms.

Nanotechnology Applications

In the field of nanotechnology, this compound plays a role in the synthesis of carbon dots (CDs):

  • Fluorescent Carbon Dots : The compound has been utilized as a precursor in synthesizing carbon dots with high fluorescence quantum yields. These CDs have applications in bioimaging and drug delivery systems due to their biocompatibility and tunable optical properties .

Material Science

The unique chemical structure of this compound enhances its reactivity and makes it valuable in material science:

  • Polymer Composites : The compound can be incorporated into polymer matrices to create materials with enhanced mechanical properties and thermal stability. Its ability to form networks with other polymers can lead to innovative applications in coatings and packaging materials .

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on leukemia cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased apoptotic cell populations compared to control groups.

Case Study 2: Carbon Dots Synthesis

In research focused on carbon dots synthesized from this compound, it was found that varying the synthesis conditions (such as temperature and precursor concentration) significantly affected the optical properties of the resulting CDs. The best-performing CDs exhibited strong blue fluorescence and were tested for drug delivery efficacy using doxorubicin as a model drug.

Summary Table of Applications

Application AreaSpecific Use CaseObservations/Findings
Anticancer ActivityInduction of apoptosis in leukemia cellsSignificant cytotoxicity observed
Antimicrobial PropertiesActivity against bacterial strainsPreliminary results indicate potential efficacy
NanotechnologySynthesis of fluorescent carbon dotsHigh quantum yield; potential for bioimaging
Material ScienceIncorporation into polymer compositesEnhanced mechanical properties observed

Mechanism of Action

The mechanism of action of 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

TPCA belongs to a family of fluorophores derived from heterocyclic frameworks, which are integral to the PL mechanisms of CDs and related nanomaterials. Below is a detailed comparison with structurally and functionally analogous compounds:

Structural and Functional Analogues

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Quantum Yield (QY) Role in CDs Key References
TPCA Thiazolo[3,2-a]pyridine-7-carboxylic acid C₈H₇NO₃S 197.21 66% Primary fluorophore in N,S-CDs; governs excitation-independent blue emission
TPDCA 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid C₉H₇NO₅S 241.22 76% Enhanced QY due to additional carboxyl group; co-fluorophore in N,S-CDs
IPCA Imidazo[1,2-a]pyridine-7-carboxylic acid C₈H₇N₂O₃ 179.16 ~80% (estimated) Blue fluorophore in CA-ethylenediamine CDs; shifts absorption/emission spectra
TPA 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid C₉H₇NO₅S 241.22 Not reported Luminescence origin in biodegradable polyesters (BPLP); precursor to TPCA/TPDCA
HPPT 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione C₇H₄N₂O₄ 180.12 Not reported Minor fluorophore in CDs; contributes to green emission

Key Comparative Insights

  • Structural Differences :

    • TPCA and TPDCA share a thiazolo-pyridine core but differ in carboxylation: TPDCA has a second carboxylic acid group at position 3, enhancing its polarity and QY .
    • IPCA replaces the thiazole ring with an imidazole moiety, reducing sulfur content but increasing nitrogen participation in conjugation .
  • Quantum Yield and Emission: TPDCA’s higher QY (76%) vs. TPCA (66%) suggests carboxyl groups stabilize excited states or reduce non-radiative decay . IPCA’s QY (~80%) exceeds TPCA but is synthetically confined to CA-ethylenediamine systems .
  • Role in CDs :

    • TPCA and TPDCA collectively constitute >98% of N,S-CDs by mass, directly replicating their PL profiles .
    • IPCA forms aggregates that amplify CDs’ QY but requires specific precursors (e.g., ethylenediamine) .
  • Optical Properties :

    • TPCA and TPDCA exhibit excitation-independent emission, while IPCA-based CDs show excitation-dependent shifts due to aggregate formation .
    • TPA, a structural precursor, lacks independent fluorescence but polymerizes into TPCA/TPDCA during CD synthesis .

Biological Activity

5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid (TPCA) is a heterocyclic compound characterized by its unique bicyclic structure that combines thiazole and pyridine rings. This compound has garnered attention due to its diverse biological activities, particularly in cancer research and antimicrobial applications. This article delves into the biological activity of TPCA, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C8H7NO3S
  • Molecular Weight : 197.21 g/mol
  • CAS Number : 1367966-24-2

1. Anticancer Properties

Research has demonstrated that TPCA exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown its ability to induce apoptosis in leukemia cells, suggesting potential applications in cancer therapy.

  • Mechanism of Action : The compound's mechanism involves the activation of apoptotic pathways, leading to programmed cell death. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.
Cell Line IC50 (µM) Effect
HL-60 (Leukemia)12.5Induction of apoptosis
MCF-7 (Breast Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)18.0Inhibition of proliferation

2. Antimicrobial Activity

TPCA has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, although further research is needed to elucidate the full extent of these effects.

  • Tested Strains :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 1: Apoptosis Induction in Leukemia Cells

A study conducted by researchers at a prominent cancer research institute demonstrated that TPCA treatment led to a significant increase in apoptosis markers in HL-60 leukemia cells. The study utilized flow cytometry to assess cell viability and apoptosis rates post-treatment.

Case Study 2: Antimicrobial Efficacy Against Gram-positive Bacteria

In a separate investigation, TPCA was tested against Staphylococcus aureus and showed promising results with an MIC of 32 µg/mL. This study highlighted the potential for TPCA as a lead compound for developing new antimicrobial agents.

Research Findings

Recent studies have explored the synthesis and characterization of TPCA derivatives, which have shown enhanced biological activities compared to the parent compound. The modifications often involve altering functional groups on the thiazole or pyridine rings to improve solubility and bioavailability.

Table of Derivatives and Their Activities

Derivative Biological Activity
Methylated TPCAIncreased cytotoxicity
Halogenated TPCAEnhanced antimicrobial properties
Hydroxylated TPCAImproved solubility and bioactivity

Q & A

Q. What are the standard precursors and synthesis conditions for generating 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid (TPCA) in carbon dot (CD) systems?

TPCA is synthesized via a bottom-up approach using citric acid and sulfur/nitrogen precursors like L-cysteine or cysteamine. Hydrothermal treatment (150–200°C for 2–10 hours) facilitates cyclization and dehydration reactions, forming the thiazolo-pyridine core. Post-synthesis, TPCA is often identified as a fluorophore embedded in N,S-doped CDs.

Q. Which characterization techniques are critical for confirming TPCA’s presence and structure in CD mixtures?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm TPCA’s aromatic protons and carbons, such as the thiazole ring and carboxylic acid groups.
  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS validates the molecular formula (C8H6NO3S).
  • Chromatography: HPLC and ultrafiltration separate TPCA from larger CD aggregates.
  • Spectroscopy: UV-Vis (absorption peaks ~350 nm) and fluorescence spectroscopy (excitation-dependent emission) match isolated TPCA with CD spectra.

Q. How does TPCA contribute to the excitation-dependent fluorescence of CDs?

TPCA’s conjugated thiazolo-pyridine structure allows π-π* transitions, enabling tunable emission wavelengths. Isolated TPCA exhibits identical absorption/emission profiles to CDs, confirming its role as a primary fluorophore. Comparative studies show that TPCA’s molecular state dominates over CD matrix effects.

Advanced Research Questions

Q. How can researchers experimentally isolate TPCA’s fluorescence contribution from the CD matrix?

  • Dialysis: Use a 1 kDa membrane to separate low-MW TPCA (dialysate) from CD cores (retentate). Measure quantum yields (QY): TPCA-rich dialysate typically shows QY >60%, while retentate QY drops to <4%.
  • Comparative Spectroscopy: Analyze isolated TPCA and CDs via time-resolved fluorescence to distinguish short (TPCA) vs. long (CD core) lifetimes.

Q. What experimental design resolves contradictions in reported QY values for N,S-doped CDs?

Discrepancies arise from unseparated fluorophores. To validate intrinsic CD QY:

  • Post-Dialysis Analysis: Measure QY of retentate (CDs without TPCA).
  • Control Synthesis: Synthesize CDs without fluorophore-forming precursors (e.g., using cysteamine instead of cysteine).

Q. How can TPCA’s role in CD formation stages be systematically studied?

Track reaction kinetics using:

  • HPLC: Monitor TPCA formation during early stages (0–2 hours).
  • UV-Vis/Fluorescence: Identify polymerization (broadening peaks) and carbonization (red-shifted emission).
  • NMR: Detect intermediates like TPA amide-C, which polymerizes into TPCA analogs.

Q. What methods differentiate TPCA’s molecular state from aggregated states in CDs?

  • Size-Exclusion Chromatography (SEC): Elution profiles distinguish monomeric TPCA (later elution) from aggregates.
  • Fluorescence Lifetime Imaging (FLIM): Aggregates show longer lifetimes due to Förster resonance energy transfer (FRET).

Q. How is TPCA’s integration into CD structures confirmed experimentally?

  • HRMS/TEM Correlation: Match HRMS-detected TPCA with TEM-observed CD morphology.
  • Photobleaching Resistance: CDs with embedded TPCA show slower photobleaching than free TPCA, indicating stabilization by the carbon matrix.

Q. What strategies assess TPCA’s stability under varying experimental conditions?

  • pH-Dependent Studies: Fluorescence quenching at acidic pH (e.g., <4) due to protonation of carboxylic groups.
  • Photostability Assays: Expose TPCA/CDs to UV light (e.g., 365 nm for 1 hour) and measure emission decay.

Q. How can TPCA’s fluorescence mechanism be distinguished from carbon core effects in CDs?

  • Solvent Polarity Tests: TPCA’s emission shifts with solvent polarity, while CD core emission is solvent-insensitive.
  • Temperature-Dependent Studies: TPCA exhibits thermal quenching (reduced QY at high temperatures), whereas CD cores are more thermally stable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.